IMPDH Inhibition Potency vs. Cyclic Imides
4-Methoxyisoindoline-1,3-dione demonstrates competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki value of 240–440 nM (0.24–0.44 µM) [1]. This potency is significantly higher (lower Ki) than the broader class of cyclic imide derivatives, which exhibit Ki values ranging from 1.96 to 48.9 µM against the same target [2]. The 4-methoxy substitution contributes to this enhanced potency, positioning the compound as a more potent IMPDH inhibitor than many unoptimized phthalimide and isoindoline-1,3-dione analogs.
| Evidence Dimension | IMPDH Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 240–440 nM (0.24–0.44 µM) |
| Comparator Or Baseline | Cyclic imide derivatives (phthalimides, homophthalimides, etc.) Ki = 1.96–48.9 µM |
| Quantified Difference | Target compound Ki is 4.5-fold to 204-fold lower (more potent) than the comparator class range |
| Conditions | Inosine-5′-monophosphate dehydrogenase (IMPDH) enzymatic assay |
Why This Matters
This quantitative potency advantage informs the selection of 4-methoxyisoindoline-1,3-dione as a superior starting point for IMPDH inhibitor development compared to generic phthalimide analogs.
- [1] BindingDB. (2024). PrimarySearch_ki for BDBM50356643 (CHEMBL1917198) against Inosine-5'-monophosphate dehydrogenase. Retrieved from BindingDB. View Source
- [2] Hall, I. H., Barnes, B. J., Ward, E. S., Wheaton, J. R., & Izydore, R. A. (2001). Targeting of human Tmolt4 leukemic type II IMP dehydrogenase by cyclic imide related derivatives. Archiv der Pharmazie, 334(7), 229–234. View Source
